

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1H-tetrazole

Cat. No.: B1269336

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic properties of **5-(4-Bromophenyl)-1H-tetrazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-(4-Bromophenyl)-1H-tetrazole**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-(4-Bromophenyl)-1H-tetrazole**. The ^1H and ^{13}C NMR data are presented below.

Table 1: ^1H NMR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Reference
16.96	Broad Singlet	-	1H	N-H (Tetrazole)	[1]
8.00	Doublet	8.5	2H	Aromatic C-H	[2]
7.93	Doublet	-	2H	Aromatic C-H	[1]
7.85	Doublet	8.5	2H	Aromatic C-H	[2]
7.77	Doublet	-	2H	Aromatic C-H	[1]

Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Chemical Shift (δ , ppm)	Assignment	Reference
155.11	C (Tetrazole)	[1]
132.9	Aromatic C	[2]
132.43	Aromatic C	[1]
129.3	Aromatic C-H	[2]
128.83	Aromatic C-H	[1]
125.2	Aromatic C	[2]
124.58	Aromatic C	[1]
123.5	Aromatic C-Br	[2]
123.45	Aromatic C-Br	[1]

Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for **5-(4-Bromophenyl)-1H-tetrazole** are listed below.

Table 3: IR Spectroscopic Data for **5-(4-Bromophenyl)-1H-tetrazole**

Wavenumber (cm ⁻¹)	Assignment	Reference
2919, 2849	C-H stretching	[1]
1721	C=N stretching	[1]
1595	Aromatic C=C stretching	[1]
1046, 1010	C-N stretching	[1]
822	C-H bending (para-substituted)	[1]
734	C-Br stretching	[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **5-(4-Bromophenyl)-1H-tetrazole**

m/z	Ion	Reference
224.97704	[M+H] ⁺	[3]
246.95898	[M+Na] ⁺	[3]
222.96248	[M-H] ⁻	[3]

The molecular formula of **5-(4-Bromophenyl)-1H-tetrazole** is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol .[4][5]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **5-(4-Bromophenyl)-1H-tetrazole**.

Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.^{[6][7]}

Materials:

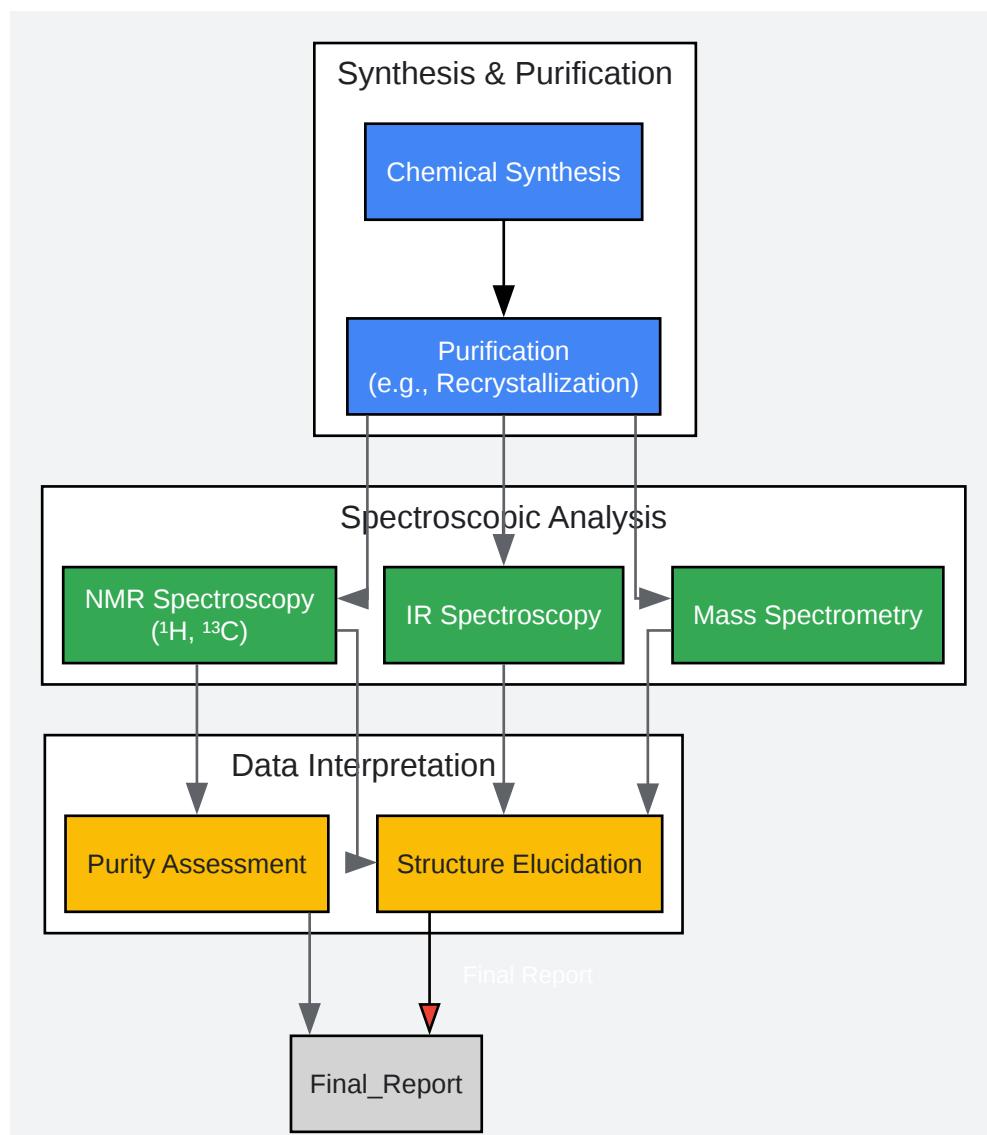
- 4-Bromobenzonitrile
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst
- Dimethylformamide (DMF) or Water as a solvent
- Hydrochloric Acid (HCl)
- Deionized Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.
- Add sodium azide (1.5-3 equivalents) and a catalytic amount of ammonium chloride or zinc chloride to the solution.
- Heat the reaction mixture at 120-130 °C for 12-24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

- Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
- Filter the resulting solid, wash it with cold water, and dry it under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization


NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^{[1][8]} The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d6, and transferring the solution to an NMR tube.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.^{[9][10]}

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source.^[11] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](http://rsc.org)

- 2. rsc.org [rsc.org]
- 3. PubChemLite - 5-(4-bromophenyl)-1h-tetrazole (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 4. 5-(4-Bromophenyl)-1H-tetrazole 97 50907-23-8 [sigmaaldrich.com]
- 5. 5-(4-Bromophenyl)-1H-tetrazole 97 50907-23-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. growingscience.com [growingscience.com]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269336#spectroscopic-data-nmr-ir-mass-for-5-4-bromophenyl-1h-tetrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com